
Bindarit
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-inflammatory Effects
Bindarit has demonstrated significant anti-inflammatory effects in various experimental models. It inhibits the production of MCP-1 and other related chemokines, which are pivotal in monocyte recruitment and differentiation.
Case Studies:
- Arthritis : In models of adjuvant-induced arthritis, this compound reduced inflammation and joint damage by lowering MCP-1 levels .
- Pancreatitis : this compound has shown protective effects in severe acute pancreatitis models by modulating inflammatory responses .
Neuroprotection
Recent studies have highlighted this compound's neuroprotective capabilities, particularly in conditions involving neuroinflammation.
Case Studies:
- Experimental Autoimmune Encephalomyelitis : this compound reduced symptoms and inflammation in this model of multiple sclerosis .
- Hydrocephalus : In a neonatal hydrocephalus model, this compound improved brain development by suppressing proinflammatory microglial activation .
Cardiovascular Applications
This compound’s role in cardiovascular health has been investigated due to its ability to inhibit neointima formation after vascular injury.
Case Studies:
- Vascular Injury Models : In rat models of carotid artery injury, this compound reduced neointima formation significantly without affecting re-endothelialization . This effect was associated with decreased levels of MCP-1 and reduced proliferation of vascular smooth muscle cells .
Atherosclerosis Treatment
Innovative delivery mechanisms have been developed to enhance this compound's efficacy in treating atherosclerosis.
Case Studies:
- Biomimetic Delivery Systems : A recent study successfully used yeast-derived microcapsules for targeted delivery of this compound to atherosclerotic plaques, demonstrating improved therapeutic outcomes by reducing MCP-1 levels and monocyte recruitment .
Comparative Data Table
Mécanisme D'action
Target of Action
Bindarit primarily targets the Fatty Acid Binding Protein 4 (FABP4) . FABP4 is a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways . It also targets the Nuclear Factor-κB (NF-κB) signaling pathway .
Mode of Action
This compound interacts with its targets in a unique way. It differentially regulates the release of Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) , enhancing the release of IL-8 and reducing that of MCP-1 . This effect specifically requires a functional interaction between this compound and FABP4 . This compound can directly interact with FABP4 by increasing its expression and nuclear localization . This impacts on Peroxisome Proliferator-Activated Receptor γ (PPARγ) and LPS-dependent kinase signaling .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the NF-κB pathway, involving a reduction of IκBα and p65 phosphorylation, a reduced activation of NF-κB dimers, and a subsequently reduced nuclear translocation and DNA binding . It also impacts the PPARγ and LPS-dependent kinase signaling pathways .
Pharmacokinetics
It has been shown to be safe and particularly effective in the treatment of several experimental inflammatory and autoimmune disorders .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It suppresses inflammatory monocyte infiltration and alters macrophage properties . It also shows antiproliferative, antimetastatic, and antitumor effects in vivo .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the presence of lipopolysaccharide (LPS), this compound exerts its immunoregulatory activity in human monocytic cells . .
Analyse Biochimique
Biochemical Properties
Bindarit interacts with various biomolecules, playing a significant role in biochemical reactions. It specifically interacts with fatty acid binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways . This interaction influences the release of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), enhancing the release of IL-8 and reducing that of MCP-1 .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit human coronary artery smooth muscle cell proliferation and migration .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the classical NFκB pathway, involving a reduction of IκBα and p65 phosphorylation, a reduced activation of NFκB dimers, and a subsequently reduced nuclear translocation and DNA binding . This results in the downregulation of MCP-1 and IL-12β/p40 expression .
Temporal Effects in Laboratory Settings
This compound has shown to repress CCL2 expression by cultured NVU cells as well as brain and spinal cord tissue in vivo . It also significantly modified the course and severity of clinical EAE, diminished the incidence and onset of disease, and evidenced signs of disease reversal .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce neointima formation in both non-hyperlipidaemic and hyperlipidaemic conditions . The dosage effects vary, with different dosages showing different levels of efficacy in reducing neointima formation .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. A study has shown that this compound can be delivered into the interior of atherosclerotic plaques through a yeast-derived microcapsule mediated biomimetic approach .
Subcellular Localization
This compound can directly interact with FABP4 by increasing its expression and nuclear localization, thus impacting on peroxisome proliferator-activated receptor γ (PPARγ) and LPS-dependent kinase signaling . This suggests that this compound may be localized in the nucleus of the cell where it can interact with these proteins and influence their activity .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Le Bindarit peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 1-benzylindazole avec l'acide 2-bromo-2-méthylpropanoïque en présence d'une base . Les conditions réactionnelles impliquent généralement le chauffage du mélange à 55 °C pendant 3 heures . La structure du this compound est confirmée à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN), la spectrométrie de masse à haute résolution (HR-MS) et l'analyse élémentaire .
Méthodes de production industrielle
Dans les environnements industriels, le this compound est produit en optimisant les conditions réactionnelles afin d'obtenir des rendements et une pureté plus élevés. La solubilité du this compound dans le diméthylsulfoxyde (DMSO) est supérieure à 16,2 mg/mL, ce qui facilite son utilisation dans diverses formulations . La solution mère peut être stockée à -20 °C pendant plusieurs mois .
Analyse Des Réactions Chimiques
Types de réactions
Le Bindarit subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure du cycle indazole.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du dérivé souhaité.
Principaux produits formés
Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les dérivés de l'indazole et leurs propriétés chimiques.
Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et des voies inflammatoires.
Industrie : Utilisé dans le développement de médicaments et de formulations anti-inflammatoires.
Mécanisme d'action
Le this compound exerce ses effets en inhibant la production de protéines chimioattractantes des monocytes (MCP), principalement MCP-1, MCP-2 et MCP-3 . Il interagit avec la protéine de liaison aux acides gras 4 (FABP4), en augmentant son expression et sa localisation nucléaire . Cette interaction a un impact sur les voies de signalisation du récepteur activé par les proliférateurs de peroxysomes γ (PPARγ) et de la kinase dépendante du lipopolysaccharide (LPS) . De plus, le this compound module la voie de signalisation du facteur nucléaire-κB (NF-κB) en inhibant l'activation du promoteur MCP-1 par p65 et p65/p50 .
Comparaison Avec Des Composés Similaires
Le Bindarit est unique parmi les dérivés indazoliques en raison de son inhibition spécifique de la synthèse des MCP et de son activité anti-inflammatoire à large spectre . Les composés similaires comprennent :
Indométhacine : Un médicament anti-inflammatoire non stéroïdien (AINS) avec des cibles moléculaires différentes.
Diclofénac : Un autre AINS avec un mécanisme d'action distinct.
Célécoxib : Un inhibiteur sélectif de la cyclooxygénase-2 (COX-2) aux propriétés anti-inflammatoires.
L'unicité du this compound réside dans sa capacité à moduler des chimiokines spécifiques et ses applications thérapeutiques potentielles dans diverses maladies inflammatoires et auto-immunes .
Activité Biologique
Bindarit is a small molecule with significant anti-inflammatory properties, primarily known for its role as an inhibitor of monocyte chemotactic proteins (MCPs), particularly MCP-1. This compound has been investigated across various preclinical and clinical studies for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and neuroinflammatory disorders. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and clinical implications.
This compound exerts its biological effects primarily through the inhibition of MCP-1 and related chemokines, which play a critical role in the recruitment of monocytes to sites of inflammation. The compound has been shown to modulate several signaling pathways:
- Inhibition of NF-κB Pathway : this compound significantly reduces the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the expression of pro-inflammatory cytokines and chemokines like IL-12β and IL-8 in response to lipopolysaccharide (LPS) stimulation .
- Modulation of FABP4 Activity : Recent studies indicate that this compound interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization, which may influence peroxisome proliferator-activated receptor γ (PPARγ) signaling pathways .
- Impact on Kinase Signaling : this compound has been shown to activate p38 MAPK signaling in inflammatory models, which is crucial for mediating cellular responses to stress and inflammation .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits MCP-1 production in monocytic-macrophagic cells. For instance, treatment with this compound resulted in a significant reduction in MCP-1 mRNA levels in both Raw 264.7 cells and primary bone marrow-derived macrophages (BMDMs) .
In Vivo Studies
This compound's efficacy has been evaluated in various animal models:
- Chikungunya Virus-Induced Arthritis : In a mouse model, this compound administration led to reduced inflammation and clinical symptoms following Chikungunya virus infection, highlighting its potential as a therapeutic agent against viral-induced inflammatory conditions .
- Neuroinflammation Models : this compound has demonstrated neuroprotective effects by suppressing pro-inflammatory microglial activation in models of neonatal hydrocephalus, suggesting its utility in treating neurodevelopmental disorders .
Clinical Trials
A notable phase II double-blind randomized trial assessed the efficacy of this compound in preventing restenosis after percutaneous coronary intervention (PCI). The study involved 148 patients divided into three treatment groups receiving different doses of this compound or placebo. Results indicated no significant differences in late loss between the groups, although trends suggested potential benefits at higher doses .
Treatment Group | In-Segment Late Loss (ITT) | In-Stent Late Loss (ITT) |
---|---|---|
BND 600 mg | 0.54 | 0.74 |
BND 1200 mg | 0.52 | 0.74 |
Placebo | 0.72 | 1.05 |
Case Study 1: Chronic Pain Management
In an observational study conducted at two hospitals in India, patients treated with this compound reported significant reductions in chronic pain associated with inflammatory conditions. This suggests that this compound may offer a new avenue for managing chronic pain without the side effects commonly associated with traditional analgesics .
Case Study 2: Autoimmune Disorders
A case series involving patients with autoimmune encephalitis treated with this compound showed improvements in clinical symptoms and inflammatory markers. The modulation of MCPs was linked to decreased disease activity and improved neurological outcomes .
Propriétés
IUPAC Name |
2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHORRSSURHQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156660 | |
Record name | Bindarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130641-38-2 | |
Record name | Bindarit [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bindarit | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bindarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BINDARIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.